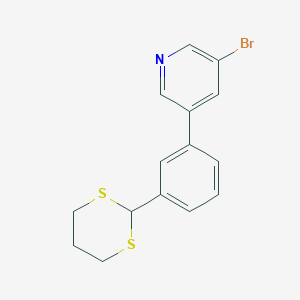

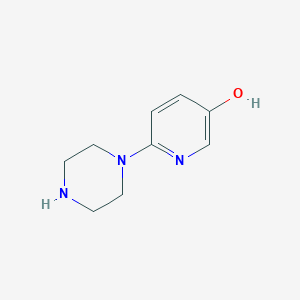

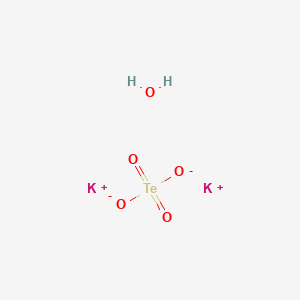

![molecular formula C11H12ClNO2S B1627314 (2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride CAS No. 308103-39-1](/img/structure/B1627314.png)

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride

Descripción general

Descripción

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride is a chemical compound that is commonly referred to as ABT-594. It is a potent analgesic agent that has been extensively studied for its potential use in pain management. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to play a key role in pain perception and modulation.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

The compound and its derivatives have been extensively explored in organic synthesis. For example, the synthesis of benzo[b]thiophen derivatives analogous to tryptophan and alpha-methyltryptophan illustrates the compound's role in creating pharmacologically relevant structures (Chapman, Scrowston, & Westwood, 1969). Additionally, its use in the synthesis of 2-(2-Aryl)ethylbenzoic Acid through reactions involving o-cyanobenzyl chloride showcases its utility in generating complex organic molecules (Chen Fen-er, 2012).

Photophysical Studies

Research into benzo[a]phenoxazinium chlorides with substitutions related to the core structure of our compound has provided insights into the photophysical properties relevant for developing near-infrared (NIR) probes. These studies underline the potential applications in bioimaging and photodynamic therapy (Raju et al., 2016).

Coordination Chemistry

The chemical framework of "(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride" finds applications in coordination chemistry. Complexes involving tridentate ligands derived from this compound and metals like rhenium and technetium have been synthesized. These complexes are of interest due to their potential in radiopharmacy and imaging applications (Huy et al., 2008).

Anti-inflammatory Applications

The derivative 5-substituted benzo[b]thiophene has been evaluated for its anti-inflammatory properties. This demonstrates the compound's relevance in pharmacological research aiming at discovering new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Activity

The reaction of 3-Cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with enaminonitriles has led to compounds with antimicrobial activities. This highlights another facet of research where the core structure is utilized to develop potential antimicrobial agents (Mohareb, Al-Omran, & Ho, 2002).

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.ClH/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHHPPCCBSKMGN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583784 | |

| Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride | |

CAS RN |

308103-39-1 | |

| Record name | 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

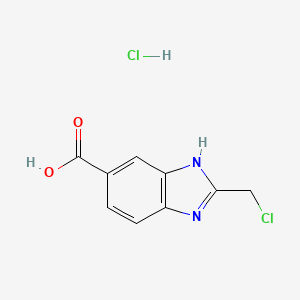

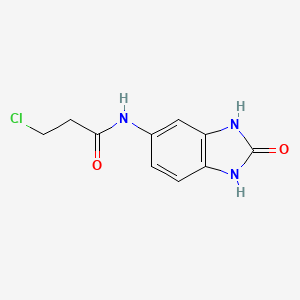

![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)

![1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine](/img/structure/B1627233.png)